5-Hydroxy-2'-deoxyuridine
Overview
Description
5-Hydroxy-2’-deoxyuridine is a nucleoside analog that is a major product of oxidative DNA damage. It is derived from the oxidation of 2’-deoxycytidine and is known for its mutagenic potential. This compound is significant in the study of DNA damage and repair mechanisms, as well as in understanding the effects of oxidative stress on genetic material .
Mechanism of Action
Target of Action
5-Hydroxy-2’-deoxyuridine (5-OHdU) is a major product of oxidative DNA damage with mutagenic potential . It is a substrate for several enzymes, including Escherichia coli endonuclease III , formamidopyrimidine DNA N-glycosylase (FPG) , and uracil DNA N-glycosylase . These enzymes play a crucial role in the repair of DNA damage.
Mode of Action
5-OHdU interacts with its target enzymes in a specific manner. Endonuclease III removes 5-OHdU via a N-glycosylase/β-elimination reaction , FPG follows a N-glycosylase/β,δ-elimination reaction , and uracil N-glycosylase removes 5-OHdU by N-glycosylase action , leaving behind an abasic site .
Biochemical Pathways
5-OHdU is a key oxidative intermediate in the demethylation pathway of 5-methyl-2’-deoxycytidine (5mdC), mediated by ten-eleven translocation (TET) proteins in epigenetic regulation . The removal of 5-OHdU from DNA is a crucial step in the repair of oxidative DNA damage, preventing mutations that could lead to various diseases, including cancer.
Pharmacokinetics
The compound’s interaction with various enzymes suggests it may be metabolized and removed from the body through enzymatic processes
Result of Action
The removal of 5-OHdU from DNA by the aforementioned enzymes is a crucial part of the DNA repair process. This prevents the accumulation of mutations in the DNA, which could lead to various diseases, including cancer .
Biochemical Analysis
Biochemical Properties
5-Hydroxy-2’-deoxyuridine plays a pivotal role in biochemical reactions, particularly in the context of oxidative DNA damage. It interacts with several enzymes and proteins, including DNA polymerases, which can incorporate 5-Hydroxy-2’-deoxyuridine into DNA during replication . Additionally, this compound is a substrate for uracil DNA N-glycosylase, which excises it from DNA, leaving behind an abasic site . The interactions between 5-Hydroxy-2’-deoxyuridine and these biomolecules highlight its involvement in DNA repair processes and its potential to induce mutations.
Cellular Effects
5-Hydroxy-2’-deoxyuridine exerts various effects on different cell types and cellular processes. It influences cell function by inducing oxidative DNA damage, which can lead to mutations and genomic instability . This compound affects cell signaling pathways, gene expression, and cellular metabolism by altering the integrity of the DNA. For instance, the presence of 5-Hydroxy-2’-deoxyuridine in DNA can result in the activation of DNA repair pathways and the modulation of gene expression to counteract the damage . These cellular effects underscore the importance of 5-Hydroxy-2’-deoxyuridine in maintaining genomic stability and its potential role in disease development.
Molecular Mechanism
The molecular mechanism of 5-Hydroxy-2’-deoxyuridine involves its incorporation into DNA and subsequent interactions with DNA repair enzymes. DNA polymerases can incorporate 5-Hydroxy-2’-deoxyuridine into the DNA strand during replication . Once incorporated, it can be recognized and excised by uracil DNA N-glycosylase, which removes the damaged base and leaves an abasic site . This process is crucial for preventing the accumulation of mutations and maintaining DNA integrity. Additionally, 5-Hydroxy-2’-deoxyuridine can inhibit or activate specific enzymes involved in DNA repair, further influencing the molecular pathways that maintain genomic stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxy-2’-deoxyuridine can change over time. This compound is relatively stable, but its degradation can occur under certain conditions, such as exposure to ionizing radiation or reactive oxygen species . Long-term studies have shown that the presence of 5-Hydroxy-2’-deoxyuridine in DNA can lead to persistent oxidative damage, which may result in chronic genomic instability and an increased risk of mutations . These temporal effects highlight the importance of monitoring the stability and degradation of 5-Hydroxy-2’-deoxyuridine in experimental settings.
Dosage Effects in Animal Models
The effects of 5-Hydroxy-2’-deoxyuridine vary with different dosages in animal models. At low doses, this compound can induce mild oxidative DNA damage, which may be efficiently repaired by cellular mechanisms . At higher doses, 5-Hydroxy-2’-deoxyuridine can cause significant genomic instability, leading to an increased risk of mutations and potential toxic effects . These dosage-dependent effects underscore the importance of carefully controlling the concentration of 5-Hydroxy-2’-deoxyuridine in experimental studies to avoid adverse outcomes.
Metabolic Pathways
5-Hydroxy-2’-deoxyuridine is involved in several metabolic pathways, particularly those related to DNA repair and oxidative stress. It interacts with enzymes such as DNA polymerases and uracil DNA N-glycosylase, which play crucial roles in its incorporation into DNA and subsequent excision . Additionally, this compound can influence metabolic flux and metabolite levels by altering the integrity of the DNA and inducing oxidative stress responses . Understanding these metabolic pathways is essential for comprehending the broader impact of 5-Hydroxy-2’-deoxyuridine on cellular function.
Transport and Distribution
Within cells and tissues, 5-Hydroxy-2’-deoxyuridine is transported and distributed through various mechanisms. It can be incorporated into DNA by DNA polymerases during replication . Additionally, transporters and binding proteins may facilitate its movement within the cell, affecting its localization and accumulation . The distribution of 5-Hydroxy-2’-deoxyuridine within different cellular compartments can influence its activity and function, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
The subcellular localization of 5-Hydroxy-2’-deoxyuridine is primarily within the nucleus, where it is incorporated into DNA. This localization is crucial for its role in inducing oxidative DNA damage and influencing DNA repair processes . Additionally, targeting signals and post-translational modifications may direct 5-Hydroxy-2’-deoxyuridine to specific compartments or organelles, further affecting its activity and function . Understanding the subcellular localization of 5-Hydroxy-2’-deoxyuridine is essential for elucidating its role in maintaining genomic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxy-2’-deoxyuridine can be synthesized through the oxidation of 2’-deoxycytidine. One common method involves the use of reactive oxygen species such as hydrogen peroxide, superoxide, and hydroxyl radicals to induce oxidative damage to 2’-deoxycytidine, resulting in the formation of 5-Hydroxy-2’-deoxyuridine .
Industrial Production Methods
The process typically involves the use of DNA polymerase to incorporate the oxidized nucleoside into DNA in vitro .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2’-deoxyuridine undergoes several types of chemical reactions, including:
Oxidation: The compound itself is a product of oxidative damage.
Substitution: It can be incorporated into DNA in place of thymidine during DNA synthesis.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of 5-Hydroxy-2’-deoxyuridine include hydrogen peroxide, superoxide, and hydroxyl radicals. These reagents are used to induce oxidative damage to 2’-deoxycytidine .
Major Products Formed
The major product formed from the oxidation of 2’-deoxycytidine is 5-Hydroxy-2’-deoxyuridine. This compound can further participate in DNA synthesis, leading to the incorporation of the oxidized nucleoside into DNA .
Scientific Research Applications
5-Hydroxy-2’-deoxyuridine has several scientific research applications, including:
Chemistry: It is used to study the effects of oxidative damage on nucleosides and the mechanisms of DNA repair.
Biology: The compound is significant in understanding the biological consequences of oxidative stress and its role in mutagenesis.
Medicine: Research on 5-Hydroxy-2’-deoxyuridine contributes to the development of therapeutic strategies for diseases related to oxidative DNA damage, such as cancer.
Industry: The compound is used in the development of diagnostic tools and assays for detecting oxidative DNA damage
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2’-deoxycytidine: Another product of oxidative DNA damage, similar in structure and function to 5-Hydroxy-2’-deoxyuridine.
Deoxyuridine: A nucleoside analog that lacks the hydroxyl group present in 5-Hydroxy-2’-deoxyuridine.
5-Ethynyl-2’-deoxyuridine: A thymidine analog used to assay DNA synthesis.
Uniqueness
5-Hydroxy-2’-deoxyuridine is unique due to its specific role in oxidative DNA damage and repair. Its incorporation into DNA and subsequent recognition by repair enzymes make it a valuable tool for studying the mechanisms of mutagenesis and the cellular response to oxidative stress .
Properties
IUPAC Name |
5-hydroxy-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-6-4(13)1-7(17-6)11-2-5(14)8(15)10-9(11)16/h2,4,6-7,12-14H,1,3H2,(H,10,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJSURSVLVISBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)O)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50965958 | |
Record name | 1-(2-Deoxypentofuranosyl)-4,5-dihydroxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50965958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5168-36-5 | |
Record name | NSC82265 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-Deoxypentofuranosyl)-4,5-dihydroxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50965958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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